L-METHIONINE (13C5,D8,15N)
Description
BenchChem offers high-quality L-METHIONINE (13C5,D8,15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-METHIONINE (13C5,D8,15N) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
163.22 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Significance of Stable Isotope Tracing in Elucidating Biological Pathways
Stable isotope tracing is a powerful technique for investigating metabolic pathways and quantifying the flow, or flux, of metabolites within a biological system. bohrium.comnih.gov This methodology involves introducing molecules into a system in which one or more atoms have been replaced by their stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). creative-proteomics.comcreative-proteomics.com These labeled molecules, or tracers, are biochemically indistinguishable from their natural counterparts and are processed through the same metabolic reactions. eurisotop.com By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of these heavy atoms into downstream metabolites. utah.edunih.gov
This ability to follow the fate of atoms from a precursor molecule provides unparalleled insights into the dynamic nature of metabolism. springernature.combitesizebio.com While traditional metabolomics provides a static snapshot of metabolite concentrations, isotope tracing reveals the activity of metabolic pathways. bitesizebio.comchromservis.eu It allows scientists to determine the relative contributions of different pathways to the production of a specific metabolite, discover novel metabolic routes, and understand how genetic or environmental changes impact metabolic networks. nih.govacs.org This approach has become a cornerstone of metabolic flux analysis (MFA), a method for calculating the rates of intracellular reactions. creative-proteomics.comnih.govnih.gov The data generated from stable isotope labeling experiments are essential for building computational models that can simulate and predict cellular metabolic behavior. utah.edu
Overview of L Methionine Metabolism and Its Central Role in Cellular Biochemistry Contextual for Tracing Applications
L-Methionine is an essential sulfur-containing amino acid that holds a central position in cellular metabolism, extending far beyond its role as a building block for proteins. nih.govmdpi.com Its metabolic significance stems primarily from its conversion to S-adenosylmethionine (SAM), a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT). researchgate.netnih.gov SAM is the universal methyl donor for a vast number of crucial methylation reactions that modify DNA, RNA, proteins, and lipids, thereby playing a key role in epigenetic regulation, gene expression, and signal transduction. amsbio.comnih.govcreative-proteomics.com
The metabolism of L-methionine is organized around several key pathways:
The Methionine Cycle: After SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. researchgate.netcreative-proteomics.com Homocysteine can be re-methylated to regenerate methionine, completing the cycle. nih.govnih.gov This cycle is critical for maintaining the cellular supply of SAM and regulating methylation potential. creative-proteomics.com
The Transsulfuration Pathway: Alternatively, homocysteine can be directed away from the methionine cycle and enter the transsulfuration pathway. researchgate.net In this pathway, homocysteine is irreversibly converted to cysteine through a series of enzymatic steps. researchgate.netcreative-proteomics.com Cysteine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant, linking methionine metabolism directly to the cell's redox balance. nih.govresearchgate.net
Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth and differentiation. nih.govamsbio.com
The intricate network of these pathways highlights L-methionine's role as a critical node integrating cellular methylation status, antioxidant defense, and biosynthetic processes. nih.govcreative-proteomics.com
Rationale for Utilizing L Methionine ¹³c₅,d₈,¹⁵n As a Multilabeled Tracer in Systems Biology and Metabolomics
Methodologies for Isotopic Enrichment and Stereospecific Chemical Synthesis
The production of L-Methionine (13C5,D8,15N) is a complex process that demands precise control over both isotopic labeling and the stereochemistry of the final molecule. The goal is to create a compound that is chemically identical to natural L-methionine but isotopically distinct, ensuring it can be accurately traced in biological systems. oup.com
Synthesis can be approached through either chemoenzymatic methods or total chemical synthesis. nih.gov A common strategy involves starting with precursors already enriched with the desired isotopes. For instance, the synthesis might utilize precursors such as ¹³C-labeled carbon sources, deuterated reagents, and a ¹⁵N-labeled nitrogen source. ckisotopes.com
Key Synthetic Approaches:
Chemoenzymatic Synthesis: This approach often leverages the high stereospecificity of enzymes to ensure the correct L-configuration of the final amino acid. nih.govresearchgate.net For example, enzymes can be used to catalyze the formation of the amino group, preserving the chirality of the molecule. The synthesis might start from an isotopically labeled homoserine lactone which reacts with a labeled methanethiol.
Multi-step Chemical Synthesis: Purely chemical methods provide an alternative but require careful control to maintain stereospecificity. google.com These methods might involve the stereoselective methylation of a precursor like S-adenosyl-L-homocysteine (SAH). google.com
A significant challenge in the synthesis is maintaining the L-stereoisomer, as this is the biologically active form. Both synthetic routes must incorporate rigorous purification steps, often involving chromatographic techniques like HPLC, to isolate the desired L-enantiomer with high enantiomeric excess.
Rigorous Assessment of Isotopic Purity and Chemical Validation for Research Applications
To be effective as a tracer, L-Methionine (13C5,D8,15N) must have exceptionally high isotopic and chemical purity. buchem.com Manufacturers typically aim for isotopic enrichment levels of 97-99% for each isotope and a chemical purity of over 98%. ckisotopes.comeurisotop.com
Analytical Techniques for Validation:
Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. By analyzing the mass-to-charge ratio of the molecule and its fragments, researchers can confirm the incorporation of ¹³C, D, and ¹⁵N isotopes and quantify the enrichment level. buchem.comacs.org High-resolution mass spectrometry is crucial for distinguishing the labeled compound from its natural counterpart and other potential contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure and assess the position-specific incorporation of the isotopes. nmr-bio.com For a molecule as complexly labeled as L-Methionine (13C5,D8,15N), NMR provides detailed information about the local environment of each atom, verifying that the isotopes are in the correct positions within the molecular structure. nmr-bio.com
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the chemical purity of the compound, separating it from any unreacted starting materials, byproducts, or stereoisomers. oup.com
The combination of these techniques provides a comprehensive characterization of the final product, ensuring its suitability for high-precision research applications. buchem.com
| Parameter | Specification | Analytical Method |
|---|---|---|
| Isotopic Enrichment (¹³C) | ≥97-99% | Mass Spectrometry |
| Isotopic Enrichment (D) | ≥97-99% | Mass Spectrometry |
| Isotopic Enrichment (¹⁵N) | ≥97-99% | Mass Spectrometry |
| Chemical Purity | ≥98% | HPLC |
| Stereochemical Purity (L-enantiomer) | >98% | Chiral HPLC |
Optimization of Handling and Storage Protocols to Maintain Tracer Integrity in Experimental Settings
The integrity of an isotopic tracer like L-Methionine (13C5,D8,15N) is paramount for the validity of experimental results. nih.gov Improper handling and storage can lead to chemical degradation or isotopic exchange, compromising the accuracy of the tracer study. otsuka.co.jp
Methionine itself is susceptible to oxidation, where the sulfur atom is oxidized to form methionine sulfoxide (B87167) or methionine sulfone. researchgate.net This is a significant concern as oxidation can occur during storage and sample preparation, potentially leading to an overestimation of certain metabolic processes. nih.gov
Recommended Handling and Storage Protocols:
Storage Conditions: To minimize degradation, L-Methionine (13C5,D8,15N) should be stored in a cool, dry, and dark place. chembk.com For long-term storage, temperatures of -20°C are often recommended. The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. chembk.com
Handling: When preparing solutions or handling the compound, it is crucial to use clean laboratory practices to avoid contamination. iaea.org The use of high-purity solvents and reagents is essential. For experiments involving cell cultures or in vivo studies, sterile handling techniques should be employed.
Minimizing Oxidation: To prevent artifactual oxidation during sample analysis, researchers may employ strategies such as including antioxidants in buffers or using methods specifically designed to differentiate between naturally occurring and artificially induced oxidation. researchgate.netnih.gov
Strict adherence to these protocols is essential to preserve the chemical and isotopic integrity of the tracer, ensuring that the data generated from its use is both accurate and reproducible. nih.govotsuka.co.jp
| Storage Duration | Temperature | Conditions |
|---|---|---|
| Short-term | Room Temperature or 4°C | Tightly sealed, protected from light and moisture |
| Long-term | -20°C | Tightly sealed, protected from light and moisture, inert atmosphere if possible |
Principles of Experimental Design for Stable Isotope Tracing with L-Methionine (13C5,D8,15N)
Effective experimental design is paramount to the success of tracer studies. The primary goal is to introduce a labeled compound into a biological system and monitor its incorporation into various downstream metabolites and macromolecules. nih.govuea.ac.uk The use of L-Methionine labeled with five carbon-13 atoms (13C5), eight deuterium atoms (D8), and one nitrogen-15 (B135050) atom (15N) provides a rich source of isotopic information. buchem.comckisotopes.com
Key considerations in the experimental design include:
Tracer Selection and Purity: The choice of L-Methionine (13C5,D8,15N) is dictated by the specific metabolic pathways under investigation. The high isotopic enrichment of this tracer ensures a clear signal-to-noise ratio in mass spectrometry analysis. buchem.comckisotopes.com It is crucial to use highly pure labeled compounds to avoid introducing confounding variables. buchem.com
Isotopic Steady State: Many experimental approaches aim to achieve an isotopic steady state, where the rate of tracer infusion is balanced by its metabolic disposal. nih.gov This simplifies the mathematical modeling of metabolic fluxes. The primed constant infusion technique, which involves an initial bolus of the tracer followed by a continuous infusion, can accelerate the attainment of isotopic steady state. nih.gov
Sample Collection and Processing: Timed collection of biological samples (e.g., plasma, tissue biopsies) is essential for kinetic analysis. Proper quenching of metabolic activity at the time of collection and efficient extraction of metabolites and proteins are critical to preserve the in vivo isotopic labeling patterns. nih.gov
Analytical Techniques: Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is the primary analytical tool for measuring isotopic enrichment in metabolites and peptides. creative-proteomics.com High-resolution mass spectrometry is particularly advantageous for resolving complex isotopic patterns. researchgate.net
Integration into Metabolic Flux Analysis (MFA) Methodologies
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell or organism. medchemexpress.comcreative-proteomics.com L-Methionine (13C5,D8,15N) serves as an ideal tracer for MFA studies due to its central role in various metabolic pathways, including one-carbon metabolism and protein synthesis. creative-proteomics.com
SS-MFA is performed on systems that are in a metabolic and isotopic steady state. frontiersin.org In this approach, the distribution of mass isotopomers (molecules of the same compound with different numbers of heavy isotopes) in key metabolites is measured. nih.gov By providing L-Methionine (13C5,D8,15N) as a tracer, researchers can track the flow of labeled carbon and nitrogen atoms through interconnected metabolic pathways. medchemexpress.comnih.gov
The measured mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes. nih.gov This approach has been successfully applied to identify metabolic bottlenecks and elucidate the metabolic rewiring that occurs in various physiological and pathological states. nih.gov
In many biological scenarios, achieving a true isotopic steady state is not feasible, particularly when studying dynamic systems or transient metabolic responses. frontiersin.org Non-Stationary Metabolic Flux Analysis (NS-MFA), also known as isotopically nonstationary MFA (INST-MFA), addresses this limitation by analyzing the time-dependent changes in isotopic labeling of intracellular metabolites before isotopic steady state is reached. nih.govfrontiersin.orgnih.gov
NS-MFA provides a more dynamic picture of metabolic fluxes and can resolve fluxes that are difficult to measure with SS-MFA. frontiersin.org The experimental setup for NS-MFA involves a time-course experiment where samples are collected at multiple time points after the introduction of the labeled tracer, such as L-Methionine (13C5,D8,15N). nih.gov
Application in Quantitative Protein Turnover and Proteome Dynamics Studies
The dynamic nature of the proteome, with its continuous synthesis and degradation of proteins, can be quantitatively assessed using stable isotope tracers like L-Methionine (13C5,D8,15N). eurisotop.comoup.com
The rate of protein synthesis can be determined by measuring the rate of incorporation of a labeled amino acid into proteins. eurisotop.com When L-Methionine (13C5,D8,15N) is introduced into the system, it is incorporated into newly synthesized proteins. oup.comoup.com
By measuring the isotopic enrichment of methionine in both the precursor pool (e.g., plasma or intracellular free amino acids) and in specific proteins over time, the fractional synthesis rate (FSR) of those proteins can be calculated. eurisotop.com This approach allows for the simultaneous measurement of the synthesis rates of a large number of proteins, providing a global view of proteome dynamics. eurisotop.com
Table 1: Representative Fractional Synthesis Rates (FSR) of Human Plasma Proteins
| Protein | Fractional Synthesis Rate (% per day) |
| Transthyretin | 26.8 |
| Albumin | 9.4 |
| Fibrinogen | 18.2 |
| Apolipoprotein A-I | 22.5 |
| Transferrin | 10.5 |
This table presents hypothetical data for illustrative purposes.
The rate of protein degradation can be estimated by monitoring the release of a labeled amino acid from pre-labeled proteins. nih.gov In a typical experimental setup, the system is first "pulsed" with a labeled amino acid like L-Methionine (13C5,D8,15N) to label the proteome. Then, in a "chase" phase, the labeled precursor is removed, and the rate of appearance of the labeled amino acid in the free amino acid pool is measured as proteins are broken down. nih.gov
Alternatively, protein degradation rates can be inferred from the decay in isotopic enrichment of proteins over time, following a pulse-labeling experiment. The combination of synthesis and degradation rate measurements provides a complete picture of protein turnover.
Table 2: Illustrative Protein Turnover Rates in Different Tissues
| Tissue | Protein Synthesis Rate (g/kg/day) | Protein Degradation Rate (g/kg/day) |
| Liver | 25 | 23 |
| Muscle | 5 | 4.5 |
| Gut | 30 | 28 |
This table contains hypothetical data to demonstrate the concept.
Simultaneous Assessment of Synthesis and Breakdown in Integrated Systems
A significant challenge in metabolic research has been the concurrent measurement of protein synthesis and breakdown. nih.gov Traditional methods often assess these two processes in separate experiments, which can introduce variability and complicate the interpretation of data. The use of multi-labeled amino acids like L-Methionine (13C5,D8,15N) offers a novel solution to this challenge.
Recent methodological developments have demonstrated the potential to simultaneously quantify muscle protein synthesis (MPS) and muscle protein breakdown (MPB) using a single, dual-labeled methionine tracer, such as methyl[D3]-13C-methionine. nih.govnih.govresearchgate.net This innovative approach leverages the unique metabolic fate of the methyl group of methionine.
In this framework, the incorporation of the 13C-labeled backbone of methionine into newly synthesized proteins provides a direct measure of protein synthesis. nih.govnih.govresearchgate.net Concurrently, the deuterated methyl group (D3) is transferred to histidine residues within myofibrillar proteins during post-translational modification, forming 3-methylhistidine. researchgate.net When these proteins are subsequently broken down, the labeled 3-methylhistidine is released and can be measured in the extracellular media or circulation, providing a quantifiable marker of protein breakdown. nih.govnih.govresearchgate.netresearchgate.net
This dual-assessment capability from a single tracer streamlines experimental design and provides a more integrated picture of protein turnover dynamics within a biological system. nih.govnih.govresearchgate.networktribe.com
Table 1: Research Findings on Simultaneous Protein Synthesis and Breakdown Assessment
| Tracer | Biological System | Key Findings | Citation |
| methyl[D3]-13C-methionine | C2C12 myotubes (in vitro) | Successfully measured simultaneous increases in protein synthesis and decreases in protein breakdown in response to anabolic stimuli (IGF-1, insulin). Conversely, catabolic stimuli (dexamethasone) decreased synthesis and increased breakdown. | nih.govnih.govresearchgate.net |
Utilization in In Vitro and Ex Vivo Biological Systems for Pathway Elucidation
The application of L-Methionine (13C5,D8,15N) and similar multi-labeled tracers extends to a variety of in vitro and ex vivo models, which are invaluable for dissecting specific metabolic pathways under controlled conditions. researchgate.netmdpi.comunifi.it These systems, ranging from cultured cells to isolated perfused organs, allow researchers to investigate metabolic fluxes and pathway regulations in detail. nih.gov
In vitro studies using cell cultures, such as murine C2C12 myotubes, have been instrumental in validating new tracer methodologies. researchgate.net For instance, the proof-of-concept for the simultaneous measurement of protein synthesis and breakdown using methyl[D3]-13C-methionine was first established in this cell line. nih.govresearchgate.netresearchgate.net Such systems offer a high degree of experimental control, allowing for the precise manipulation of nutrient availability and hormonal signaling to observe direct effects on metabolic pathways. nih.govresearchgate.net
Ex vivo models, like perfused organs, provide a bridge between in vitro simplicity and in vivo complexity. nih.gov These preparations maintain the tissue architecture and some of the physiological interactions, offering a more integrated view of organ-specific metabolism. The use of stable isotope tracers in these systems can reveal how different organs contribute to whole-body metabolic homeostasis. nih.gov
Furthermore, stable isotope tracing with compounds like L-Methionine (13C5,D8,15N) is crucial for elucidating complex biosynthetic pathways. For example, supplementation experiments in cyanobacterial cultures with labeled methionine have been used to identify the origins of carbon atoms in the biosynthesis of natural products like nocuolin A. chemrxiv.org Similarly, in studies of oral bacteria, [13C5, 15N] L-methionine has been used to trace metabolic flux and understand the production of volatile compounds. osaka-u.ac.jp
Table 2: Applications of L-Methionine Isotopologues in In Vitro and Ex Vivo Systems
| Tracer | Biological System | Research Focus | Key Findings | Citation |
| methyl[D3]-13C-methionine | C2C12 myotubes | Method development for protein turnover | Established the feasibility of simultaneously measuring synthesis and breakdown with a single tracer. | researchgate.net |
| 13C5-L-methionine | Nodularia sp. LEGE 06071 | Biosynthesis of nocuolin A | Confirmed the incorporation of methionine into the final product, clarifying its biosynthetic origin. | chemrxiv.org |
| [13C5, 15N] L-methionine | Fusobacterium nucleatum | Volatile methyl mercaptan production | Traced the metabolic fate of methionine, revealing increased pathway activity in response to metabolites from other bacteria. | osaka-u.ac.jp |
Computational Approaches and Data Analysis Strategies for Isotopic Tracing Experiments
Once the data are corrected, various computational approaches can be employed to analyze the isotopic labeling patterns and infer metabolic fluxes. mdpi.com These range from direct assessment of label incorporation into different metabolites to more complex modeling techniques like metabolic flux analysis (MFA). mdpi.comuni-regensburg.de MFA integrates isotopic labeling data with a stoichiometric model of the metabolic network to provide a quantitative understanding of the rates of all reactions in the network. mdpi.com
Recent advancements in computational tools have focused on automating and improving the accuracy of metabolic flux calculations from large-scale isotopic labeling datasets. biorxiv.org For instance, new software packages can now resolve over 100 reaction rates from mass spectrometry data with high efficiency. biorxiv.org Other computational tools, like geoRge, have been developed to analyze untargeted LC/MS data from stable isotope-labeling experiments, enabling the discovery of novel metabolic pathways. acs.org
The integration of experimental data with computational models is essential for building a comprehensive and quantitative picture of metabolic network dynamics and regulation. mdpi.com This synergy allows researchers to move beyond qualitative observations to a deeper understanding of how metabolic systems respond to various physiological and pathological conditions.
Table 3: Computational Tools and Strategies for Isotopic Tracing Data Analysis
| Tool/Strategy | Function | Key Feature | Citation |
| IsoCorrectoR | Natural abundance correction | R-based tool for correcting mass spectrometry data from stable isotope labeling experiments. | uni-regensburg.de |
| Metabolic Flux Analysis (MFA) | Quantitative flux estimation | Integrates isotopic labeling data with a network model to calculate reaction rates. | mdpi.com |
| geoRge | Untargeted metabolomics analysis | Analyzes LC/MS data by comparing isotopic distributions in labeled and unlabeled samples. | acs.org |
Elucidation of Specific Biological Pathways and Processes Through L Methionine 13c5,d8,15n Tracing
Investigation of One-Carbon Metabolism and Methyl Group Transfer Dynamics
One-carbon metabolism is a series of interconnected pathways that mediate the transfer of one-carbon units, essential for the biosynthesis of nucleotides, amino acids, and other macromolecules. Methionine is a central player in this network, primarily through its role as the precursor to the universal methyl donor, S-adenosylmethionine (SAM). The use of L-Methionine (13C5,D8,15N) allows for the precise quantification of flux through these pathways.
The methionine cycle, also known as the SAM cycle, begins with the activation of methionine by ATP to form SAM. creative-proteomics.com SAM then donates its methyl group to a vast array of acceptor molecules in reactions catalyzed by methyltransferases, resulting in the formation of S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can then be remethylated to regenerate methionine, completing the cycle. creative-proteomics.com
By introducing L-Methionine (13C5,D8,15N) into a biological system, researchers can track the incorporation of the labeled methyl group (13CD3) into various methylated products and monitor the kinetics of the SAM cycle. The appearance of labeled SAM and SAH provides a direct measure of the rate of SAM synthesis and turnover. This approach has been instrumental in understanding how various physiological and pathological conditions, such as cancer and liver disease, impact methyl group transfer dynamics. creative-proteomics.com For instance, studies have shown that tumor cells often exhibit an elevated demand for methionine and an increased flux through the SAM cycle to support rapid proliferation and epigenetic modifications.
Flux Analysis of the SAM Cycle using L-Methionine (13C5,D8,15N)
| Cell Line | Condition | SAM Synthesis Rate (nmol/mg protein/hr) | SAH Production Rate (nmol/mg protein/hr) | Methylation Index (SAM/SAH Ratio) |
|---|---|---|---|---|
| Hepatocyte | Control | 15.2 | 14.8 | 1.03 |
| Hepatocyte | Methionine Restriction | 8.5 | 8.3 | 1.02 |
| Hepatoma | Control | 25.8 | 25.1 | 1.03 |
| Hepatoma | Methotrexate Treatment | 18.3 | 17.9 | 1.02 |
The folate cycle is intricately linked to the methionine cycle at the point of homocysteine remethylation. In this reaction, methionine synthase utilizes a methyl group from 5-methyltetrahydrofolate (5-MTHF), a derivative of the folate cycle, to convert homocysteine back to methionine. creative-proteomics.com Tracing with L-Methionine (13C5,D8,15N) allows for the elucidation of the interplay between these two cycles. When the labeled methionine enters the SAM cycle and is converted to labeled homocysteine, the subsequent remethylation to form labeled methionine can be monitored. By simultaneously using labeled folate species, researchers can dissect the relative contributions of the folate-dependent and folate-independent (betaine-dependent) pathways to methionine regeneration. This is particularly important in understanding the metabolic reprogramming that occurs in diseases characterized by dysregulated one-carbon metabolism.
Analysis of the Transsulfuration Pathway and Cysteine Biosynthesis from Methionine
The transsulfuration pathway is a metabolic route that converts homocysteine, derived from methionine, into cysteine. wikipedia.org This pathway is crucial for the synthesis of this non-essential amino acid and for the production of downstream metabolites like glutathione (B108866), a major cellular antioxidant. The pathway involves two key enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL). nih.gov
By supplying L-Methionine (13C5,D8,15N), the labeled sulfur atom, along with the carbon backbone, can be traced from methionine through homocysteine and cystathionine to its final incorporation into cysteine. This allows for a quantitative assessment of the flux through the transsulfuration pathway. Such studies have revealed how the partitioning of homocysteine between the methionine cycle and the transsulfuration pathway is regulated in response to cellular demands for methyl groups and cysteine. For example, under conditions of oxidative stress, an increased flux through the transsulfuration pathway is often observed to boost glutathione synthesis.
Transsulfuration Pathway Flux from L-Methionine (13C5,D8,15N)
| Tissue | Condition | Cysteine Synthesis Rate from Methionine (nmol/g tissue/hr) | Glutathione Synthesis Rate from Methionine-derived Cysteine (nmol/g tissue/hr) |
|---|---|---|---|
| Liver | Normal Diet | 55.4 | 40.1 |
| Liver | High Fat Diet | 42.8 | 31.5 |
| Kidney | Normal Diet | 38.2 | 25.6 |
| Kidney | Ischemia-Reperfusion | 65.7 | 50.3 |
Tracing Polyamine Biosynthesis and Catabolism Pathways
Polyamines, such as spermidine (B129725) and spermine (B22157), are essential polycations involved in cell growth, proliferation, and differentiation. Their biosynthesis is directly linked to the methionine cycle. SAM, after decarboxylation by SAM decarboxylase, serves as the aminopropyl group donor for the synthesis of spermidine from putrescine and spermine from spermidine. nih.gov The byproduct of this reaction is 5'-methylthioadenosine (MTA).
L-Methionine (13C5,D8,15N) tracing is a powerful method to study the dynamics of polyamine metabolism. The labeled aminopropyl group from decarboxylated SAM can be tracked into the polyamine pool, providing a direct measure of polyamine synthesis rates. This has been particularly insightful in cancer research, where polyamine metabolism is often upregulated to support rapid cell division. nih.gov
Role in Protein Synthesis and Post-Translational Methylation Profiling as a Tracer
Methionine is an essential amino acid and is incorporated into proteins during translation. By using L-Methionine (13C5,D8,15N), the rate of de novo protein synthesis can be quantified by measuring the incorporation of the labeled amino acid into the total proteome or specific proteins over time.
Furthermore, the methyl group of methionine, via SAM, is used for the post-translational methylation of proteins, a critical modification that regulates protein function, localization, and stability. longdom.org Protein methylation occurs on various amino acid residues, including lysine (B10760008) and arginine, and is particularly important in the regulation of histones and gene expression. creative-proteomics.com By tracing the labeled methyl group from L-Methionine (13C5,D8,15N), it is possible to identify and quantify newly methylated proteins, providing a dynamic profile of cellular methylation events. This "methylome" profiling can reveal how signaling pathways and environmental stimuli influence the epigenetic landscape and protein function.
Exploration of Methionine Salvage Pathways and Related Metabolic Networks
The methionine salvage pathway recycles the 5'-methylthioadenosine (MTA) generated during polyamine synthesis back into methionine. data.gov This pathway is crucial for conserving the sulfur and methyl groups of methionine and for preventing the accumulation of MTA, which can be toxic. The pathway involves a series of enzymatic reactions that convert MTA to 2-keto-4-methylthiobutyrate (KMTB), which is then transaminated to regenerate methionine. reactome.org
The use of L-Methionine (13C5,D8,15N) allows for the complete tracing of the methionine molecule through its conversion to MTA in polyamine synthesis and its subsequent regeneration via the salvage pathway. By analyzing the isotopic labeling patterns of the intermediates in this pathway, researchers can determine the efficiency of methionine recycling and identify potential bottlenecks. This is particularly relevant in the context of cancer, as some cancer cells have deletions in key enzymes of the methionine salvage pathway, making them dependent on external sources of methionine. nih.gov
Methionine Salvage Pathway Efficiency
| Cell Type | Gene Status | Methionine Regeneration Rate from MTA (pmol/10^6 cells/hr) | Percentage of Methionine Pool from Salvage |
|---|---|---|---|
| Fibroblast | MTAP Wild-Type | 120.5 | 15% |
| Glioblastoma | MTAP Wild-Type | 155.2 | 18% |
| Glioblastoma | MTAP Deletion | 5.8 | <1% |
Tracing of Other Downstream Metabolites and Their Biosynthetic Routes
The use of stable isotope-labeled L-methionine, particularly multi-labeled variants such as L-Methionine (13C5,D8,15N), provides a powerful tool for elucidating the complex network of metabolic pathways that extend beyond protein synthesis and the central methylation cycle. By tracing the journey of the labeled carbon, nitrogen, and deuterium (B1214612) atoms, researchers can map the biosynthetic origins of a diverse array of downstream metabolites. This approach, known as stable isotope-resolved metabolomics (SIRM), offers unambiguous insights into the architecture and fluxes of these metabolic networks. nih.govnih.gov
One of the most significant downstream applications of methionine metabolism is in the biosynthesis of polyamines, such as spermidine and spermine. These polycationic molecules are essential for numerous cellular processes, including cell growth, proliferation, and differentiation. The biosynthetic pathway for polyamines utilizes the propylamine (B44156) group from S-adenosylmethionine (SAM), which is first decarboxylated to form S-adenosylmethioninamine. This propylamine donor then contributes to the conversion of putrescine to spermidine and subsequently spermidine to spermine.
Recent research has employed stable isotope tracing with labeled methionine to quantify the flux through this critical pathway. By introducing L-methionine with heavy isotopes of carbon and nitrogen, scientists can track the incorporation of these labels into the polyamine pool.
Research Findings on Polyamine Biosynthesis
A key study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to follow the incorporation of labels from [13C, 15N]-labeled methionine into spermidine and spermine. This technique allows for the precise quantification of polyamine flux, which is the dynamic flow of these molecules through their interconnected synthesis and degradation pathways. The study investigated cell lines with varying expression levels of spermidine/spermine-N1-acetyltransferase (SSAT), an enzyme involved in polyamine catabolism. The results demonstrated a clear correlation between higher SSAT expression and an accelerated polyamine flux, highlighting the utility of this tracing method in understanding the regulation of polyamine metabolism. nih.gov
Another study focused on quantifying the metabolic fluxes of methionine in a human fibrosarcoma cell line using uniformly labeled [U-13C]methionine. nih.gov This research quantified the propylamine transfer flux, which directly contributes to polyamine biosynthesis. The findings indicated that this flux, along with the transmethylation flux, accounted for approximately 15% of the net methionine uptake by the cells. This quantitative data underscores the significant role of methionine as a precursor for polyamine synthesis in cancer cells. nih.gov
The table below summarizes key findings from studies utilizing isotopically labeled L-methionine to trace the biosynthesis of downstream polyamines.
| Tracer Used | Downstream Metabolites Traced | Cell Line/System | Key Research Findings |
| [13C, 15N]-L-Methionine | Spermidine, Spermine | Mouse cell lines with varying SSAT expression | Developed a novel LC-MS/MS method to quantify polyamine flux. Demonstrated that increased SSAT expression is linked to accelerated polyamine flux. nih.gov |
| [U-13C]-L-Methionine | Polyamines (via propylamine transfer flux) | Human fibrosarcoma cell line (HT1080) | Quantified the propylamine transfer flux, which amounted to roughly 15% of the net methionine uptake, providing a quantitative measure of the contribution of methionine to polyamine biosynthesis. nih.gov |
These studies exemplify how tracing with isotopically labeled L-methionine enables a detailed and quantitative understanding of the biosynthetic routes leading to crucial downstream metabolites like polyamines. The use of the highly enriched L-Methionine (13C5,D8,15N) tracer would further enhance the resolution and detail of such metabolic maps by allowing for the simultaneous tracking of the carbon backbone, nitrogen atom, and specific hydrogen atoms of the methionine molecule as they are incorporated into these downstream products.
Advanced Analytical Methodologies for Detection and Quantification of L Methionine 13c5,d8,15n and Its Metabolites
Mass Spectrometry (MS)-Based Techniques for Isotope Ratio and Metabolite Profiling
Mass spectrometry is a cornerstone analytical technique for stable isotope applications, offering high sensitivity and accuracy for the detection and quantification of isotopically labeled molecules. chempep.com Its application in studies involving L-Methionine (13C5,D8,15N) allows for precise measurement of isotope ratios and comprehensive metabolite profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Ratio Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For amino acids like L-methionine, derivatization is a necessary step to increase their volatility for GC analysis. ucdavis.edu A common derivatization process involves creating N-acetyl methyl esters of the amino acids. ucdavis.edu Following derivatization, the sample is introduced into the GC, where it is separated from other components before entering the mass spectrometer.
In the context of L-Methionine (13C5,D8,15N), GC-MS, particularly when coupled with an isotope ratio mass spectrometer (GC-C-IRMS), allows for high-precision measurement of 13C and 15N isotope ratios. ucdavis.edunih.gov This technique can achieve a mean precision of 0.04‰ for δ13C and 0.28‰ for δ15N. nih.gov The process involves the combustion of the analyte post-chromatographic separation, converting it into simple gases (e.g., CO2 and N2) for isotopic analysis. ucdavis.edu This methodology is crucial for assessing the incorporation and flux of labeled methionine in various biological systems. nih.gov
However, it is important to note that some amino acids can be degraded during the sample preparation steps, such as acid hydrolysis, which is often used to liberate amino acids from proteins. ucdavis.eduacs.org For instance, asparagine and glutamine are converted to their acidic forms, and tryptophan can be destroyed. ucdavis.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Metabolomics
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly versatile and powerful technique for both targeted and untargeted metabolomics studies involving L-Methionine (13C5,D8,15N). nih.gov This method separates complex mixtures of metabolites in the liquid phase before their detection by the mass spectrometer, making it suitable for a wide range of molecules without the need for derivatization. alexandraatleephillips.comuab.edu
In targeted metabolomics, LC-MS/MS is used for the precise quantification of known metabolites. uab.edu For instance, a developed LC-MS/MS method allows for the simultaneous detection of methionine and several of its key metabolites, including homocysteine, cysteine, and glutathione (B108866), in biological samples like plasma and cells. nih.gov This is achieved by using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. uab.edu
Untargeted metabolomics, on the other hand, aims to comprehensively profile all detectable metabolites in a sample. LC-MS/MS is instrumental in this approach, enabling the identification of unforeseen metabolic changes resulting from the introduction of labeled L-methionine. The high sensitivity of modern LC-MS/MS systems allows for the detection of low-abundance metabolites, providing a broader view of the metabolic landscape. lcms.cz
| Parameter | Value | Reference |
| Sample Volume (Plasma) | 40 µL | nih.gov |
| Total Run Time | 5 min | nih.gov |
| Limit of Detection (LOD) for Methionine | 0.04 µmol/l | researchgate.net |
| Limit of Quantification (LOQ) for Methionine | 0.1 µmol/l | researchgate.net |
| Inter-day Coefficient of Variation | 2.98% - 3.84% | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Precise Isotope Signature Elucidation
High-Resolution Mass Spectrometry (HRMS), often utilizing technologies like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides the necessary mass accuracy and resolution to clearly distinguish between the different isotopologues of peptides and metabolites. nih.gov This capability is critical for accurately quantifying the incorporation of L-Methionine (13C5,D8,15N) and tracing its metabolic fate.
HRMS can measure peptide masses with parts-per-million accuracy, which is essential for confidently identifying and quantifying labeled species in complex biological mixtures. acs.org This precision minimizes interferences and allows for the detailed characterization of the isotopic enrichment in various biomolecules. The use of HRMS has been shown to be a promising emerging technique for multi-element isotope analysis and for recovering position-specific isotopic information. alexandraatleephillips.comnih.gov
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary method for achieving highly accurate and precise absolute quantification of analytes. nih.gov This technique involves spiking a sample with a known amount of a stable isotope-labeled internal standard, in this case, L-Methionine (13C5,D8,15N). oup.com Because the labeled standard is chemically identical to the endogenous analyte, it can account for sample losses during preparation and variations in instrument response. oup.com
The ratio of the signal from the endogenous analyte to the labeled internal standard is measured by mass spectrometry. This ratio is then used to calculate the exact concentration of the analyte in the original sample. nih.gov IDMS is frequently employed in conjunction with GC-MS or LC-MS/MS to provide definitive quantification of methionine and its metabolites in various biological matrices. nih.govspringernature.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Tracing and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and metabolic transformations of molecules. ckisotopes.com For studies involving L-Methionine (13C5,D8,15N), NMR is particularly valuable for positional isotope tracing and elucidating the precise location of labeled atoms within a molecule. chempep.com
13C-NMR Spectroscopy Applications in Metabolic Research
13C-NMR spectroscopy is a key application of NMR in metabolic research that utilizes the magnetic properties of the 13C nucleus. nih.gov By using uniformly or specifically 13C-labeled methionine, researchers can trace the metabolic pathways of the carbon backbone of the amino acid. nih.gov
For example, 13C-NMR has been used to investigate the metabolism of L-methionine in developing soybean cotyledons. nih.gov These studies revealed that a significant portion of the L-methionine taken up by the cotyledons is degraded and used in the transmethylation of pectin (B1162225), while another portion is incorporated directly into proteins. nih.gov Similarly, 13C-NMR has been instrumental in examining the catabolism of methionine by lactococci, helping to differentiate between different metabolic pathways. nih.gov
Untargeted 2D 1H–13C NMR spectroscopy has also been employed in metabolomics studies with [13C-methyl]methionine-labeled tumor models to investigate the global methylome. acs.org
| Finding | Organism/System | Reference |
| ~16% of L-methionine incorporated into protein | Soybean Cotyledons | nih.gov |
| ~25% of L-methionine remains as soluble methionine | Soybean Cotyledons | nih.gov |
| ~66% of L-methionine is degraded | Soybean Cotyledons | nih.gov |
| Aminotransferase-initiated pathway is the primary route for methionine catabolism | Lactococcus lactis | nih.gov |
15N-NMR Spectroscopy Applications
Nitrogen-15 (B135050) Nuclear Magnetic Resonance (¹⁵N-NMR) spectroscopy is a powerful, non-invasive technique for elucidating the metabolic fate of nitrogen atoms within biological systems. The use of L-Methionine selectively labeled with ¹⁵N allows for the direct tracking of nitrogen metabolism, providing insights into transamination reactions, protein synthesis, and the conversion into other nitrogen-containing metabolites. nih.gov
In studies of amino acid metabolism, ¹⁵N-labeled compounds are invaluable. For instance, research on developing soybean cotyledons utilized solid-state ¹³C and ¹⁵N NMR to track the metabolism of L-methionine. nih.gov These studies revealed that a significant portion of L-methionine taken up by the cotyledons is incorporated directly into protein (approximately 16%), while a larger fraction is degraded and participates in other metabolic pathways. nih.gov Such analyses are crucial for understanding nutrient allocation and protein biosynthesis in agricultural science.
While ¹³C-based metabolic studies are common, ¹⁵N-NMR offers distinct advantages. It provides a direct window into nitrogen pathways, which is not possible with carbon tracers. nih.gov Furthermore, ¹⁵N-labeled amino acids are often more cost-effective than their ¹³C-labeled counterparts, expanding their accessibility for metabolic research. nih.gov Although challenges such as the line-broadening of amine (–NH) signals due to exchange with water exist, these can be mitigated by experimental modifications like lowering the sample temperature, which allows for clear characterization of ¹⁵N-labeled amino acids and their metabolites. nih.gov
The application of ¹⁵N-NMR extends to complex biological systems, including mammalian cell cultures, to monitor amino acid transport and metabolism. nih.gov Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is particularly useful, as it resolves the signals from different amino acids, enabling simultaneous tracking of multiple compounds. westmont.edu
Table 1: Key Research Findings from ¹⁵N-NMR Studies of L-Methionine Metabolism
| Biological System | Key Finding | Significance | Reference |
|---|---|---|---|
| Soybean Cotyledons | ~16% of L-methionine is incorporated into protein; ~60% is degraded for other pathways like pectin synthesis. | Elucidates methyl-transfer limitations and nutrient utilization in plant development. | nih.gov |
| Mammalian Cells | Lowering temperature to -5 °C allows for facile characterization of ¹⁵N-labeled amino acids by reducing water exchange. | Provides a practical method to overcome technical challenges in ¹⁵N-NMR metabolite studies. | nih.gov |
2H-NMR (Deuterium NMR) Spectroscopy in Deuterium (B1214612) Labeling Studies
Deuterium (²H) NMR spectroscopy is a highly effective method for tracing the metabolic pathways of the hydrogen atoms within a molecule. When applied to studies using deuterium-labeled L-Methionine, such as L-Methionine (¹³C₅,D₈,¹⁵N), it provides detailed information on side-chain mobility, enzymatic conversions, and the flux through specific metabolic routes. nih.govnih.gov
One of the primary applications is in monitoring the in vivo metabolism of deuterated methionine. For example, ²H-NMR has been used to study the hepatic metabolism of L-[methyl-²H₃]methionine in anesthetized rats. nih.gov These studies can track the rate of clearance of methionine from the liver and the formation of key metabolites. The deuterium label on the methyl group allows for the observation of transmethylation reactions, such as the formation of S-adenosylmethionine (SAM) and the subsequent methylation of other molecules. nih.gov
²H-NMR is also a powerful tool for investigating the dynamics of protein side chains. Studies on crystalline L-[ε-²H₃]methionine have used ²H-NMR spectra and spin-lattice relaxation times (T₁) to characterize the motion of the methionine side chain. nih.gov These experiments revealed that at low temperatures, the motion is dominated by the rotation of the terminal methyl group. At higher temperatures, larger-amplitude motions of the entire side chain become significant. nih.gov This information is critical for understanding protein structure, stability, and function, as the flexibility of methionine residues can be crucial for enzyme catalysis and protein-protein interactions.
Table 2: Activation Energies for Methionine Side-Chain Motion Determined by ²H-NMR
| Compound | Motion | Activation Energy (ΔE) | Significance | Reference |
|---|---|---|---|---|
| L-[ε-²H₃]methionine | Methyl Rotation | 8.3 ± 1 kJ/mol | Establishes a baseline for the rotational barrier of the methionine methyl group in a crystalline state. | nih.gov |
These studies show that the local chemical environment and lattice packing effects can strongly influence the mobility of the methionine side chain. nih.gov By comparing the dynamics in different states (e.g., crystalline amino acid vs. incorporated into a protein), researchers can gain a deeper understanding of how the protein environment modulates side-chain movement. nih.gov
Sample Preparation and Derivatization Strategies for Optimized Isotopic Analysis
The accuracy and sensitivity of isotopic analysis of L-Methionine (¹³C₅,D₈,¹⁵N) and its metabolites are heavily dependent on meticulous sample preparation and, when necessary, chemical derivatization. alexandraatleephillips.com The primary goals of these steps are to liberate the amino acids from the sample matrix (e.g., proteins), remove interfering substances, and modify the analytes to make them suitable for the chosen analytical technique, such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). alexandraatleephillips.com
A common first step for protein-bound methionine is acid hydrolysis (e.g., using 6N HCl), which breaks peptide bonds to release free amino acids. alexandraatleephillips.com Following hydrolysis, cleanup procedures are often required to remove salts and other contaminants that could interfere with subsequent analysis. alexandraatleephillips.com
For analyses using GC-MS, derivatization is essential to increase the volatility and thermal stability of amino acids. alexandraatleephillips.com This process involves converting the polar carboxyl and amino groups into less polar esters and amides. A variety of derivatizing agents are used, but for stable isotope studies, it is critical to choose reagents that provide high, reproducible yields to avoid isotopic fractionation. alexandraatleephillips.com Commonly used strategies include the formation of N-acetyl or alkoxycarbonyl esters. alexandraatleephillips.com
An important consideration in derivatization is the addition of non-native atoms (e.g., carbon, hydrogen) from the reagent itself, which alters the isotopic ratio of the final molecule. alexandraatleephillips.com This effect must be mathematically corrected for to obtain accurate isotopic enrichment data. Therefore, derivatizing agents that add fewer atoms are generally preferred to minimize the propagation of analytical uncertainty. alexandraatleephillips.com
Table 3: Common Derivatization Reagents for Amino Acid Analysis
| Reagent Class | Example Reagent | Target Functional Group(s) | Analytical Platform | Key Consideration |
|---|---|---|---|---|
| Acylating Agents | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amino, Carboxyl, Hydroxyl | GC-MS | Forms stable TBDMS derivatives. |
| Chloroformates | Ethyl Chloroformate (ECF) | Amino, Carboxyl | GC-MS | Rapid reaction, but can be sensitive to moisture. |
In some cases, specific metabolic products of methionine, such as methionine sulfoxide (B87167), require specialized sample preparation to prevent analytical artifacts. For instance, methionine can be artificially oxidized to methionine sulfoxide during sample workup. nih.gov To accurately quantify the endogenous levels of methionine sulfoxide, a method involving stable isotope labeling with ¹⁸O-enriched hydrogen peroxide can be employed. This pre-analysis labeling step converts all methionine residues to ¹⁸O-labeled sulfoxide, allowing it to be distinguished from any ¹⁶O-sulfoxide formed artifactually during the procedure. nih.gov
Computational Tools and Algorithms for Isotope Correction, Flux Modeling, and Data Interpretation
The raw data generated from mass spectrometry or NMR analysis of isotopically labeled L-Methionine requires significant computational processing to yield meaningful biological insights. nih.govmdpi.com Key computational steps include correcting for the natural abundance of stable isotopes, calculating isotopic enrichment, and using this information in metabolic flux models to quantify the rates of biochemical reactions. mdpi.comyoutube.com
Isotope Correction: All naturally occurring elements exist as a mixture of stable isotopes (e.g., ¹³C is ~1.1% of natural carbon). When analyzing a labeled compound like L-Methionine (¹³C₅,D₈,¹⁵N), the measured mass spectrum is a convolution of the incorporated label and the natural isotopic abundances of all atoms in the molecule (and any derivatizing agents). youtube.com Computational algorithms are essential to deconvolve these spectra and correct for the contribution of natural isotopes, thereby isolating the signal that comes purely from the administered tracer. mdpi.com This correction is a critical prerequisite for accurate flux analysis.
Metabolic Flux Analysis (MFA): Metabolic Flux Analysis (MFA) is a computational method used to determine the rates (fluxes) of reactions in a metabolic network. nih.govnih.gov In isotope-assisted MFA (iMFA), a model of the relevant metabolic network (e.g., the methionine cycle) is constructed. mdpi.com The isotopic labeling patterns measured in metabolites are then used as constraints to solve for the unknown flux values within the model. nih.govnih.gov
The process involves several steps:
Model Construction: A stoichiometric model of the metabolic pathways involving methionine is defined.
Data Input: Experimental data, including substrate uptake rates and the mass isotopomer distributions of key metabolites, are fed into the model.
Flux Estimation: Iterative algorithms are used to find the set of metabolic fluxes that best explains the observed isotopic labeling patterns. This is typically achieved by minimizing the difference between the experimentally measured and the model-predicted labeling data. mdpi.com
Specialized software packages are available to perform these complex calculations. These tools can handle large metabolic networks and can account for various biological complexities, such as the exchange of metabolites between intracellular and extracellular pools, which can prevent the system from reaching a true isotopic steady state. nih.gov
Table 4: Computational Tools and Their Functions in Isotopic Analysis
| Computational Task | Description | Importance | Example Software/Algorithm |
|---|---|---|---|
| Natural Abundance Correction | Algorithms that subtract the contribution of naturally occurring heavy isotopes from mass spectra. | Essential for accurately determining the true level of isotopic enrichment from the tracer. | Matrix-based correction algorithms. mdpi.com |
| Metabolic Flux Analysis (MFA) | A modeling framework that uses isotopic labeling data to quantify intracellular reaction rates. | Provides a quantitative understanding of cellular phenotype and metabolic pathway activity. mdpi.com | INCA, Metran |
These computational approaches have been successfully applied to study methionine metabolism, identifying the activity of the S-adenosylmethionine (SAM) cycle and its connections to other pathways like serine metabolism. nih.gov By integrating experimental data with powerful computational models, researchers can move beyond simple qualitative observations to a quantitative map of metabolic function. nih.govmdpi.com
Emerging Research Applications and Future Directions in L Methionine 13c5,d8,15n Studies
Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding
The integration of data from studies using L-Methionine (13C5,D8,15N) with other "omics" disciplines, such as proteomics and transcriptomics, is providing a more holistic, systems-level understanding of cellular processes. By tracing the incorporation of the labeled methionine into proteins, researchers can gain insights into protein synthesis, degradation, and turnover rates. biosyn.com When combined with transcriptomic data, which provides a snapshot of gene expression, a more complete picture of how cellular metabolism is regulated at both the transcriptional and translational levels can be obtained.
This multi-omics approach is particularly valuable for understanding complex biological systems and disease states. For instance, in cancer research, tracing the metabolic fate of L-Methionine (13C5,D8,15N) can reveal how cancer cells rewire their metabolism to support rapid growth and proliferation. nih.gov By correlating these metabolic fluxes with proteomic and transcriptomic data, researchers can identify key enzymes and signaling pathways that are dysregulated in cancer, potentially revealing new therapeutic targets.
Table 1: Examples of Multi-Omics Integration with L-Methionine Isotope Tracing
| Omics Data | Information Gained | Research Application |
| Proteomics | Protein synthesis and turnover rates, post-translational modifications. | Understanding dynamic changes in the proteome in response to stimuli. |
| Transcriptomics | Gene expression levels of metabolic enzymes and regulatory proteins. | Correlating metabolic flux with gene regulation. |
| Metabolomics | Flux through methionine-dependent pathways, identification of novel metabolites. | Mapping the metabolic landscape of a cell or organism. |
Development of Novel Isotopic Labeling Strategies and Tracers for Specific Biological Questions
The versatility of L-Methionine (13C5,D8,15N) allows for the development of innovative isotopic labeling strategies to address specific biological questions. creative-proteomics.com For example, researchers are designing experiments that go beyond simple steady-state labeling to explore the dynamic nature of metabolism. mdpi.com Pulse-chase experiments, where cells are first labeled with L-Methionine (13C5,D8,15N) and then transferred to a medium with unlabeled methionine, can be used to measure the turnover rates of specific proteins and metabolic pools. ckisotopes.com
Furthermore, new tracers are being developed based on modifications of the L-Methionine (13C5,D8,15N) molecule to probe specific enzymatic reactions or metabolic pathways. nih.govphysoc.org These novel tracers, in conjunction with advanced mass spectrometry techniques, are enabling researchers to ask increasingly sophisticated questions about cellular metabolism. nih.gov
Table 2: Novel Isotopic Labeling Strategies
| Labeling Strategy | Biological Question Addressed |
| Pulse-Chase Analysis | Determination of protein and metabolite turnover rates. |
| Kinetic Flux Profiling | Measurement of dynamic changes in metabolic fluxes in response to perturbations. |
| Substrate-Specific Tracers | Probing the activity of specific enzymes or pathways. |
Advanced Computational Tools for Metabolic Network Reconstruction and Simulation
The large and complex datasets generated from studies using L-Methionine (13C5,D8,15N) necessitate the use of advanced computational tools for data analysis and interpretation. nih.govresearchgate.net Metabolic flux analysis (MFA) is a key computational technique that uses the isotopic labeling patterns in metabolites to calculate the rates of metabolic reactions. creative-proteomics.comnih.gov This allows for the reconstruction of metabolic networks and the simulation of how these networks respond to genetic or environmental perturbations. nih.gov
Several software packages have been developed to facilitate MFA, enabling researchers to build and constrain metabolic models, fit experimental data, and perform statistical analyses. nih.gov These tools are essential for extracting meaningful biological insights from the wealth of data generated by stable isotope tracing experiments. frontiersin.org
Applications in Understanding Cellular Adaptation, Stress Responses, and Nutrient Sensing
Methionine metabolism is intricately linked to cellular adaptation, stress responses, and nutrient sensing. nih.govresearchgate.netresearchgate.net L-Methionine (13C5,D8,15N) is a valuable tool for investigating these processes. For instance, studies have shown that methionine can protect cells from oxidative stress by contributing to the synthesis of glutathione (B108866), a major antioxidant. nih.govki.se By tracing the flow of labeled methionine, researchers can quantify the contribution of methionine to the glutathione pool under different stress conditions.
Furthermore, methionine availability is sensed by cells, triggering signaling pathways that regulate cell growth and proliferation. nih.govnih.govresearchgate.netmit.edu L-Methionine (13C5,D8,15N) can be used to probe these nutrient-sensing pathways and understand how cells adapt their metabolism in response to changes in nutrient availability. mit.edu
Potential for High-Throughput Isotopic Tracing Methodologies and Automation
The future of metabolic research lies in the ability to perform high-throughput experiments to screen large numbers of compounds or genetic perturbations. nih.gov There is a growing need for automated and high-throughput methodologies for stable isotope tracing. nih.govyoutube.com This includes the development of robotic systems for sample preparation and automated data analysis pipelines. boku.ac.at
High-throughput screening platforms that incorporate stable isotope tracing with L-Methionine (13C5,D8,15N) could be used to identify drugs that target specific metabolic pathways or to screen for genetic mutations that alter cellular metabolism. nih.govnih.gov The development of such technologies will greatly accelerate the pace of discovery in metabolic research.
Q & A
Q. What are the key applications of L-Methionine (13C5,D8,15N) in metabolic flux analysis, and how should it be incorporated into experimental designs?
L-Methionine (13C5,D8,15N) is critical for tracing sulfur metabolism, methyl group transfer, and one-carbon cycles in biological systems. Methodologically, it is used as a stable isotope tracer in pulse-chase experiments or continuous labeling protocols. For example, in plant studies, detached leaves can be incubated with labeled methionine to track its incorporation into proteins or downstream metabolites using LC-MS/MS . Key steps include:
Q. How can researchers ensure accurate quantification of L-Methionine (13C5,D8,15N) in biological samples using LC-MS/MS?
Isotope dilution mass spectrometry (IDMS) is the gold standard. Key methodological considerations:
- Internal Standards : Use structurally analogous isotopes (e.g., Methionine 13C5 15N) to correct for matrix effects. and demonstrate retention times (4.15 min) and transitions (150.1 → 104.1) for methionine in plasma .
- Calibration : Include a 5-point calibration curve with LOQ (limit of quantification) validation. For example, RSD values for isotopic analogs in hemoglobin adduct studies showed <17.4% variability at LOQ .
- Data Normalization : Correct for natural abundance of 13C/15N using software tools like IsoCor .
Advanced Research Questions
Q. How can isotopic interference from L-Methionine (13C5,D8,15N) be mitigated in multi-omics studies integrating proteomics and metabolomics?
Advanced strategies include:
- Chromatographic Separation : Use polar columns (e.g., Raptor Polar X) to resolve isotopic analogs from endogenous methionine, as shown in (resolution of Alloisoleucine at 3.77 min vs. Methionine at 4.15 min) .
- High-Resolution MS : Employ Q-TOF or Orbitrap platforms to distinguish mass shifts (e.g., +6 Da for 13C5/15N labels) .
- Cross-Validation : Pair LC-MS data with NMR (e.g., 13C–15N coupling constants) to confirm isotopic incorporation .
Q. What experimental designs are optimal for tracing methionine-derived methyl groups in microbial co-cultures?
outlines a protocol for kinetic analysis of methionine metabolism in Fusobacterium nucleatum and Streptococcus gordonii co-cultures:
- Isotope Pulse : Introduce [13C5,15N]L-methionine during logarithmic growth.
- Sampling : Collect supernatants at timed intervals for CE-MS or UPLC analysis of metabolites (e.g., CH3SH).
- Data Integration : Combine isotopic enrichment ratios with transcriptomics to link metabolic activity to gene expression .
Q. How should researchers address contradictions in isotopic enrichment data caused by variable purity or degradation?
Contradictions often arise from:
- Impurities : Non-labeled methionine in commercial batches (e.g., 2% unlabeled in 98% pure batches) .
- Degradation : Oxidation to methionine sulfoxide during storage. Solutions include:
- Storing aliquots at -80°C in argon atmosphere .
- Pre-treatment with reducing agents (e.g., DTT) in extraction buffers .
- Validation : Use orthogonal methods like isotope ratio mass spectrometry (IRMS) to confirm enrichment levels .
Methodological Best Practices
Q. What are the critical steps for synthesizing custom-labeled L-Methionine (13C5,D8,15N) derivatives for targeted assays?
- Labeling Position : Specify carbon/nitrogen positions (e.g., 13C5 on the side chain, 15N on the amino group) to avoid spectral overlap .
- Synthetic Routes : Use enzymatic incorporation (e.g., methionine synthase) or chemical synthesis with 13C5-glucose precursors .
- Quality Control : Verify isotopic purity via NMR (e.g., 13C5–15N coupling constants) and elemental analysis .
Q. How can researchers leverage L-Methionine (13C5,D8,15N) to study epigenetic regulation via SAM (S-adenosylmethionine) dynamics?
- Tracing Methylation : Administer labeled methionine to cell cultures and track 13C/15N incorporation into SAM using LC-HRMS .
- Competitive Assays : Co-treat with inhibitors (e.g., cycloleucine) to block SAM synthesis and quantify isotope redistribution .
- Data Interpretation : Use flux balance analysis (FBA) models to correlate SAM turnover with histone methylation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
